![molecular formula C17H23NO2 B2873419 N-[(1-羟基环己-2-烯-1-基)甲基]-2,4,6-三甲基苯甲酰胺 CAS No. 2097883-45-7](/img/structure/B2873419.png)

N-[(1-羟基环己-2-烯-1-基)甲基]-2,4,6-三甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

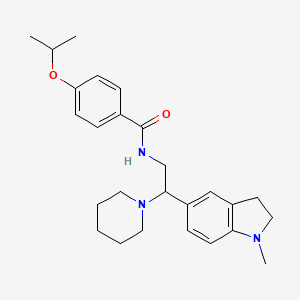

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE (20-hydroxyeicosatetraenoic acid) is a metabolite of arachidonic acid that plays a role in regulating blood pressure, renal function, and vascular tone. HET0016 has been studied extensively for its potential therapeutic applications in cardiovascular and renal diseases.

科学研究应用

合成技术

合成方法在开发具有在药物化学和材料科学中潜在应用的化合物方面发挥着至关重要的作用。Dischino 等人 (1999) 的研究说明了流感融合抑制剂的光亲和类似物的合成,展示了用于为生物研究创建高度特异性和功能性化合物的先进合成技术 (Dischino 等人,1999)。

生物活性

N-[(1-羟基环己-2-烯-1-基)甲基]-2,4,6-三甲基苯甲酰胺之类的化合物已被评估其生物活性,包括抗菌特性。Khalaf 等人 (2004) 报道了亲脂性增强的链霉素类似物对 MRSA 和白色念珠菌等关键生物体表现出显着的抗菌活性,突出了此类化合物的治疗潜力 (Khalaf 等人,2004)。

化学稳定性和酶促水解

了解苯甲酰胺衍生物的化学稳定性和酶促水解对于它们作为前药的潜在应用至关重要。Kahns 和 Bundgaard (1991) 对苯甲酰胺的各种 N-酰基和 N-烷氧羰基衍生物进行的研究评估了它们作为前药的适用性,提供了对其稳定性和酶促裂解的见解,这对于药物开发至关重要 (Kahns 和 Bundgaard,1991)。

作用机制

Target of Action

The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide is the Influenza A virus H1N1 . This virus is a significant public health concern and remains a target for inhibition with small molecules .

Mode of Action

The compound interacts with its target through a process involving fleeting nitrosocarbonyl intermediates . These intermediates are involved in a short-cut synthesis of carbocyclic nucleoside analogues . Polyaromatic groups in the compound may establish π - π stacking interactions with themselves as well as DNA intercalators . These mechanisms are in action in different cases depending upon the biological targets .

Biochemical Pathways

The compound’s antiviral activity suggests it may interfere with the viral replication process of influenza a virus h1n1 .

Result of Action

The compound has shown promising antiviral activities against the Influenza A virus H1N1 . This suggests that it may inhibit viral replication, thereby preventing the spread of the virus within the host organism .

属性

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12-9-13(2)15(14(3)10-12)16(19)18-11-17(20)7-5-4-6-8-17/h5,7,9-10,20H,4,6,8,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTURQNYIXLREJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCCC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)

![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)

![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)